

Discontinuation of MK-0736 Trials: A Technical Analysis

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Compound of Interest

Compound Name: MK-0736

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Executive Summary

The clinical development of **MK-0736**, a selective 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitor, was discontinued following the failure to meet its primary efficacy endpoint in a Phase II clinical trial (NCT00274716). This technical guide provides an in-depth analysis of the rationale behind this decision, presenting available clinical trial data, outlining the experimental methodologies, and exploring the broader context of challenges faced by 11 β -HSD1 inhibitors in clinical development. The primary cause for the trial's cessation was the lack of a statistically significant reduction in sitting diastolic blood pressure (SiDBP) in overweight to obese patients with hypertension.

Introduction

MK-0736 was investigated as a potential therapeutic agent for hypertension and other metabolic syndrome components. The scientific premise was based on the inhibition of 11 β -HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, **MK-0736** was expected to reduce local cortisol concentrations in key metabolic tissues, thereby ameliorating the pathophysiological effects of excess glucocorticoid activity, including hypertension. Despite a sound preclinical rationale, the clinical trial results did not translate into the desired therapeutic effect on blood pressure.

Core Rationale for Discontinuation: Failure to Meet Primary Endpoint

The pivotal Phase II study (NCT00274716) was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **MK-0736** in overweight to obese patients with hypertension. The primary endpoint was the change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment.

The trial failed to demonstrate a statistically significant difference between the **MK-0736** treatment arm and the placebo arm for its primary endpoint. The placebo-adjusted reduction in SiDBP with 7 mg/d of **MK-0736** was 2.2 mm Hg, which was not statistically significant ($P = .157$)[1]. This lack of statistical significance on the primary measure of efficacy was the principal reason for halting further development of **MK-0736** for the indication of hypertension.

Quantitative Clinical Trial Data

While the primary endpoint was not met, the trial did show some effects on secondary endpoints, including modest improvements in lipid profiles and body weight. The key quantitative outcomes for the 7 mg/d **MK-0736** dose compared to placebo are summarized below.

Parameter	Placebo-Adjusted Change	p-value
Sitting Diastolic Blood Pressure (SiDBP)	-2.2 mm Hg	.157
Low-Density Lipoprotein Cholesterol (LDL-C)	-12.3%	Not Reported
High-Density Lipoprotein Cholesterol (HDL-C)	-6.3%	Not Reported
Body Weight	-1.4 kg	Not Reported

Table 1: Key Efficacy Results of the **MK-0736** Phase II Trial (NCT00274716) at 12 weeks for the 7 mg/d dose.[1]

Experimental Protocols

A detailed, standalone experimental protocol for the NCT00274716 trial is not publicly available. The following methodologies are summarized from the peer-reviewed publication by Shah et al. (2011), whose authors were employees of Merck, the trial sponsor.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participant Population:

- **Inclusion Criteria:** Ages 18-75 years, sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg, systolic blood pressure (SBP) <160 mm Hg (after washout of prior antihypertensive medications), and a body mass index (BMI) between 27 and 41 kg/m².
- **Exclusion Criteria:** Not detailed in the available literature.

Treatment Arms:

- **MK-0736** 2 mg/day
- **MK-0736** 7 mg/day
- MK-0916 6 mg/day (another 11 β -HSD1 inhibitor)
- Placebo

Duration of Treatment: 12 weeks.

Primary Endpoint Measurement:

- Change from baseline in trough sitting diastolic blood pressure (SiDBP) at week 12. Blood pressure was measured at trough, approximately 24 hours after the last dose.

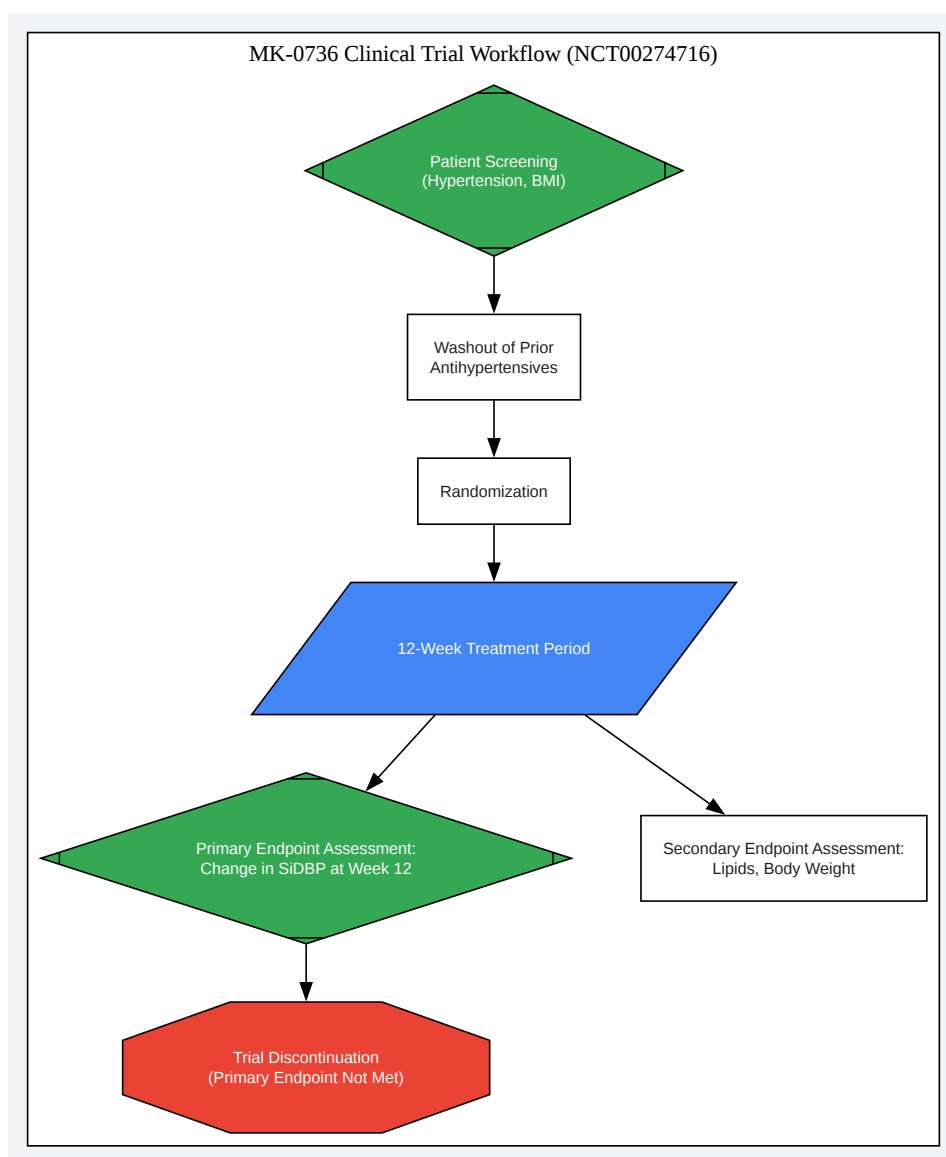
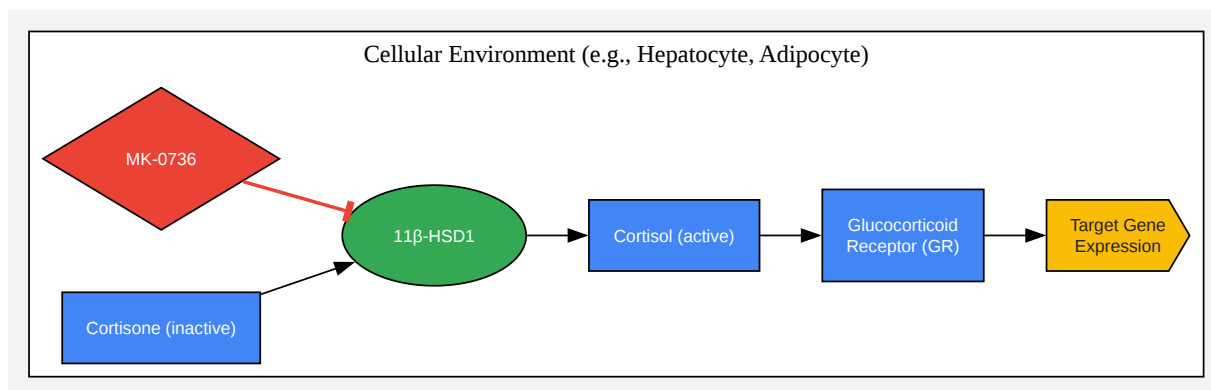
Secondary Endpoint Measurements:

- **Lipid Profile:** LDL-C and HDL-C levels were measured from blood samples taken at baseline and at the end of the treatment period. The specific analytical methods used for lipid quantification are not detailed in the publication.

- Body Weight: Measured at baseline and at subsequent study visits.

Pharmacodynamic Assessment of 11 β -HSD1 Inhibition: While not explicitly detailed for the **MK-0736** trial in the primary publication, the general methodology for assessing 11 β -HSD1 inhibition in clinical trials involves measuring the ratio of urinary cortisol and cortisone metabolites. A common method is the analysis of the ratio of (5 α -tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5 α THF+THF)/THE] in a 24-hour urine collection. A decrease in this ratio indicates inhibition of 11 β -HSD1. Another method is the prednisolone generation test, where oral prednisone is administered, and the conversion to prednisolone (a reaction catalyzed by 11 β -HSD1) is measured in plasma.

Mandatory Visualizations



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References

- 1. Efficacy and safety of the selective 11 β -HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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